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molecular formula C9H7ClN2S B3034777 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole CAS No. 221038-01-3

5-Chloro-3-p-tolyl-[1,2,4]thiadiazole

Cat. No. B3034777
M. Wt: 210.68 g/mol
InChI Key: HSGWDQKQCPUKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277873B1

Procedure details

To a mixture of p-methylbenzamidine hydrochloride (5.1 g, 30.0 mmol) in CHCl3 (100 ml) is added triethyl amine (15.12 g, 20.9 ml, 150.0 mmol) and cooled to 5° C. in an ice-water bath. To the mixture is slowly added perchloromethyl mercaptan (95%, 6.16 g, 31.5 mmol) in CHCl3(10 ml) over 1 hour. The yellow solution is allowed to warm up to room temperature. After 2 hours the mixture is washed with water (100 ml×2) and brine (100 ml). The organic layer is dried over MgSO4 and the solvent is removed under reduced pressure to yield a brown oil. The oil is purified on a bed of silica gel, eluting with 1:1 CHCl3:hexanes to yield 3-(p-tolyl)-5-chloro-1,2,4-thiadiazole as a yellow solid (2.78 g, 44%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Quantity
6.16 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.C(N(CC)CC)C.[Cl:19][C:20]([SH:23])(Cl)Cl>C(Cl)(Cl)Cl>[C:3]1([CH3:2])[CH:11]=[CH:10][C:6]([C:7]2[N:9]=[C:20]([Cl:19])[S:23][N:8]=2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
Cl.CC1=CC=C(C(=N)N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.16 g
Type
reactant
Smiles
ClC(Cl)(Cl)S
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WASH
Type
WASH
Details
After 2 hours the mixture is washed with water (100 ml×2) and brine (100 ml)
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
The oil is purified on a bed of silica gel
WASH
Type
WASH
Details
eluting with 1:1 CHCl3

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NSC(=N1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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